molecular formula C12H14BrN3 B2877732 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 956197-87-8

4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2877732
CAS No.: 956197-87-8
M. Wt: 280.169
InChI Key: AFDNSXLLALOQBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Reactivity

4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine serves as a versatile precursor in synthetic chemistry, facilitating the development of complex molecules with potential biological activities. For instance, its reactivity with various amines and other nucleophiles has been explored to synthesize a wide range of heterocyclic compounds. This exploration includes the synthesis of benzimidazoles and thiophene-based pyrazole amides, which are investigated for their structural features and potential nonlinear optical properties. The study by Kanwal et al. (2022) on thiophene-based amide derivatives showcases the synthetic versatility of pyrazole compounds, highlighting their significant yields and intriguing electronic properties as determined by DFT calculations, which could be beneficial for the development of new materials with specific electronic or optical applications (Kanwal et al., 2022).

Structural and Spectroscopic Analysis

The compound also plays a crucial role in the structural and spectroscopic analysis of novel materials. Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), revealing its stability and potential for intramolecular charge transfer based on its HOMO-LUMO energy gap, indicative of its nonlinear optical properties. This synthesis and analysis underline the compound's utility in creating materials with desirable electronic and optical characteristics, contributing to advancements in materials science (Tamer et al., 2016).

Molecular Structure and Nonlinear Optical Studies

In-depth investigations into the molecular structure and potential applications of derivatives of this compound, such as in the study by Tamer et al. (2016), offer insights into the nonlinear optical properties of these compounds. The detailed structural characterization, supported by various spectroscopic techniques and theoretical calculations, showcases the promise of these molecules in the field of optoelectronics. The research highlights the significance of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in predicting the charge transfer capabilities and, consequently, the nonlinear optical properties of the material, pointing towards potential applications in electronic and photonic devices (Tamer et al., 2016).

Future Directions

The future directions for research on “4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine” could involve further exploration of its synthesis, chemical reactions, and potential applications .

Properties

IUPAC Name

4-bromo-2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-7-4-8(2)6-10(5-7)16-12(14)11(13)9(3)15-16/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDNSXLLALOQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(C(=N2)C)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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